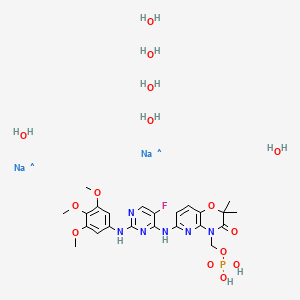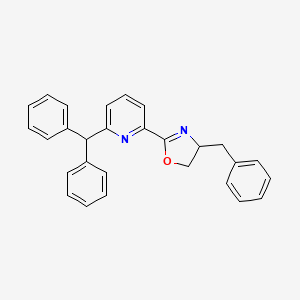![molecular formula C22H34Br2N2O3 B12510416 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B12510416.png)
4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of bromine atoms and octyloxy groups attached to a benzo[c][1,2,5]oxadiazole core. This compound is of interest due to its potential use in organic electronics, photovoltaics, and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzo[c][1,2,5]oxadiazole derivative followed by the introduction of octyloxy groups through etherification reactions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents and potassium carbonate as a base in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium alkoxides or thiolates in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems useful in organic electronics.
Wissenschaftliche Forschungsanwendungen
4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Photovoltaics: Incorporated into donor-acceptor type conjugated polymers for use in solar cells.
Nanomaterials: Studied for its self-assembly properties on surfaces, which can be useful in nanotechnology and materials science.
Chemical Sensors: Potential use in the development of sensors due to its electronic properties.
Wirkmechanismus
The mechanism by which 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and octyloxy groups influences the compound’s electron distribution, making it suitable for use in electronic applications. The molecular targets and pathways involved include interactions with other molecules in organic electronic devices, where it can facilitate charge transport and light emission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole: Similar structure but with a sulfur atom instead of an oxygen atom in the oxadiazole ring.
4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole: Contains nitro groups instead of octyloxy groups, leading to different electronic properties.
Uniqueness
4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole is unique due to its combination of bromine atoms and octyloxy groups, which provide a balance of electronic and solubility properties. This makes it particularly useful in applications requiring both good electronic performance and processability.
Eigenschaften
Molekularformel |
C22H34Br2N2O3 |
|---|---|
Molekulargewicht |
534.3 g/mol |
IUPAC-Name |
4,7-dibromo-5,6-dioctoxy-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C22H34Br2N2O3/c1-3-5-7-9-11-13-15-27-21-17(23)19-20(26-29-25-19)18(24)22(21)28-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
ACUBGWMGURRCLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=C(C2=NON=C2C(=C1OCCCCCCCC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B12510343.png)

![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B12510360.png)


![9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B12510366.png)





![E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester](/img/structure/B12510403.png)
![6-Hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-EN-1-YL)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-YL]-2,4,4-trimethylcyclohex-2-EN-1-one](/img/structure/B12510410.png)
